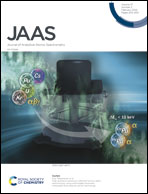Determination of lead in biological materials by atomic absorption spectrometry sensitised with hydride generation
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9870200157
Abstract
A hydride generation system has been investigated in which the three flow-rates (purge, mixing and NaBH4 addition) can be controlled. The sensitivity of plumbane generation is greatly affected by these three flows. Lead hydride was generated using the oxidant mixture HNO3-H2O2 and the influence of various parameters on the sensitivity of the method was studied. It was found that the presence of transition metals such as Ni, Co and Mn considerably enhances the efficiency of lead hydride generation, with Ni being the most effective catalyst. This improvement is probably due to the formation of an unstable covalent hydride that favours plumbane formation. Increases in the signal depend on the concentration of NaBH4, increases of 173 and 373% being obtained when NaBH4 at 4 and 10%, respectively, was used. This sensitised method allows the determination of lead at low concentrations, and it has been applied to its determination in food and biological samples.
Recommended Literature
- [1] Back cover
- [2] Imidazolium modified carbon nanohorns: switchable solubility and stabilization of metal nanoparticles†‡
- [3] Asymmetric organotellurides as potent antioxidants and building blocks of protein conjugates
- [4] Multifunctional hybrid materials for combined photo and chemotherapy of cancer†
- [5] Contents
- [6] The planimetric analysis of alloys, and the structure of phosphor-copper
- [7] Carbon heterogeneous surface modification on a mesoporous TiO2-supported catalyst and its enhanced hydrodesulfurization performance†
- [8] Incorporation of 1,4-cyclohexanedicarboxylic acid into poly(butylene terephthalate)-b-poly(tetramethylene glycol) to alter thermal properties without compromising tensile and elastic properties†
- [9] Radiolysis of aqueous nitrate solutions
- [10] Front cover










